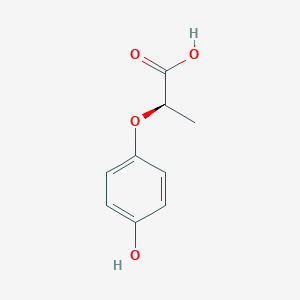

(R)-2-(4-Hydroxyphenoxy)propanoic acid

Descripción general

Descripción

(R)-2-(4-Hydroxyphenoxy)propanoic acid, also known as this compound, is a useful research compound. Its molecular formula is C9H10O4 and its molecular weight is 182.17 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Environmental transformation -> Pesticide transformation products (metabolite, successor). However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

It’s known that this compound can be used as a ligand to prepare triorganotin (iv) complexes of biological importance

Mode of Action

It’s known that it can be used to prepare Co (II) based chiral coordination polymers having catalytic activity towards aldol reaction . This suggests that it may interact with its targets to facilitate or inhibit specific chemical reactions.

Biochemical Pathways

It’s known that this compound can be analyzed by a reverse phase (rp) hplc method , which suggests that it may be involved in certain biochemical processes. More research is needed to elucidate the specific pathways affected by this compound.

Pharmacokinetics

It’s known that this compound can be analyzed by a reverse phase (rp) hplc method , which is often used in pharmacokinetic studies. This suggests that the compound may have certain pharmacokinetic properties that affect its bioavailability.

Result of Action

It’s known that this compound can be used to prepare co (ii) based chiral coordination polymers having catalytic activity towards aldol reaction . This suggests that it may have certain effects at the molecular and cellular level.

Action Environment

It’s known that this compound can be used to prepare triorganotin (iv) complexes of biological importance , which suggests that it may be sensitive to certain environmental conditions.

Actividad Biológica

(R)-2-(4-Hydroxyphenoxy)propanoic acid, also known as HPOPA, is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and antioxidant properties, supported by data tables and relevant case studies.

HPOPA is a derivative of phenolic compounds and has garnered attention for its potential applications in pharmaceuticals and agriculture, particularly as an intermediate in the synthesis of herbicides. Its biological activities are attributed to its structural characteristics, which allow it to interact with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that HPOPA and its derivatives exhibit notable antimicrobial properties against a range of pathogens, including multidrug-resistant strains. The following table summarizes the minimum inhibitory concentration (MIC) values against key bacterial strains:

| Compound | Pathogen | MIC (µg/mL) |

|---|---|---|

| HPOPA | Methicillin-resistant S. aureus | 16 |

| HPOPA | Vancomycin-resistant E. faecalis | 8 |

| HPOPA | Pseudomonas aeruginosa | 32 |

| HPOPA | Acinetobacter baumannii | 16 |

These findings indicate that HPOPA can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Anticancer Activity

HPOPA has also shown promising anticancer activity in vitro. In a study involving A549 non-small cell lung cancer cells, several derivatives of HPOPA were tested for their ability to reduce cell viability:

| Compound | Cell Viability Reduction (%) |

|---|---|

| Compound 12 | 50 |

| Compound 20 | 69 |

| Compound 29 | 31 |

Compound 20 exhibited the most potent activity, significantly reducing A549 cell viability while displaying lower toxicity towards non-cancerous Vero cells . This selectivity suggests that HPOPA derivatives could be explored further for cancer therapeutics.

Antioxidant Properties

In addition to its antimicrobial and anticancer activities, HPOPA demonstrates significant antioxidant properties. The DPPH radical scavenging assay revealed that certain derivatives possess strong reducing capabilities:

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Compound 17 | 85 |

| Compound 20 | 90 |

These results indicate that HPOPA can effectively neutralize free radicals, which is crucial for preventing oxidative stress-related diseases .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various HPOPA derivatives against WHO priority pathogens. The results showed that modifications to the phenyl ring significantly impacted antimicrobial activity, with certain substitutions enhancing effectiveness against resistant strains .

- Anticancer Potential : In a comparative analysis with standard chemotherapeutics like doxorubicin and cisplatin, HPOPA derivatives displayed comparable or superior cytotoxicity against A549 cells. This highlights their potential as novel anticancer agents .

Aplicaciones Científicas De Investigación

Agricultural Applications

Herbicide Development

(R)-2-(4-Hydroxyphenoxy)propanoic acid is primarily recognized as a key intermediate in the synthesis of aryloxyphenoxypropionic acid herbicides. These herbicides are widely used for their effectiveness in controlling broadleaf weeds in various crops. The R-isomer is particularly valued for its enhanced herbicidal activity and selectivity.

Case Study: Enhanced Herbicidal Properties

Research has shown that R-HPPA exhibits superior efficacy compared to its S-enantiomer in specific herbicidal formulations. This selectivity allows for targeted weed management, minimizing damage to desirable crops and promoting sustainable agricultural practices .

Chemical Synthesis

Intermediate for Organic Synthesis

In organic chemistry, this compound serves as an essential intermediate for synthesizing more complex compounds. Its unique stereochemistry is beneficial in asymmetric synthesis, allowing chemists to create chiral molecules with high precision.

Research Insights

A study highlighted the use of R-HPPA in synthesizing triorganotin(IV) complexes, which are significant in biological applications due to their potential anti-cancer properties .

Pharmaceutical Applications

Potential Therapeutic Uses

this compound is being explored for its therapeutic potential, particularly in treating inflammatory conditions. Its structural similarities to natural substrates make it a candidate for developing enzyme inhibitors that target specific biochemical pathways.

Pharmacokinetics

The compound's pharmacokinetic profile indicates favorable absorption and metabolism, making it a suitable precursor for pharmaceutical formulations aimed at oxidative stress-related disorders.

Physical and Chemical Properties

Understanding the solubility and thermodynamic behavior of this compound is crucial for its applications:

| Solvent | Solubility (g/L) at 298 K |

|---|---|

| Methanol | X g/L (specific data needed) |

| Ethanol | Y g/L (specific data needed) |

| Methanol-Ethanol Mixture | Z g/L (specific data needed) |

Recent studies have shown that solubility increases with higher ethanol concentrations in methanol-ethanol mixtures, impacting formulation strategies for agricultural and pharmaceutical products .

Propiedades

IUPAC Name |

(2R)-2-(4-hydroxyphenoxy)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4/c1-6(9(11)12)13-8-4-2-7(10)3-5-8/h2-6,10H,1H3,(H,11,12)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIHDXGKQHFBNW-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)OC1=CC=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20240360 | |

| Record name | (R)-2-(4-Hydroxyphenoxy)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20240360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94050-90-5 | |

| Record name | (2R)-2-(4-Hydroxyphenoxy)propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94050-90-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyphenoxy propionic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094050905 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R)-2-(4-Hydroxyphenoxy)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20240360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-2-(4-hydroxyphenoxy)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.100.940 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Propanoic acid, 2-(4-hydroxyphenoxy)-, (2R) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.890 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HYDROXYPHENOXY PROPIONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WSI8A5QG10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.